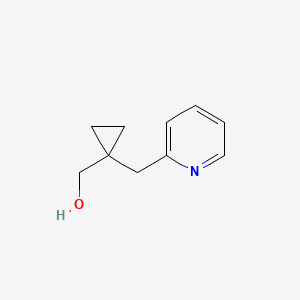
1-(2-Pyridinylmethyl)cyclopropanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyridinylmethyl)cyclopropanemethanol is an organic compound that features a cyclopropane ring attached to a pyridine ring via a methylene bridge, with a hydroxymethyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridinylmethyl)cyclopropanemethanol typically involves the reaction of 2-pyridinemethanol with cyclopropanecarboxaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 2-pyridinemethanol attacks the carbonyl carbon of cyclopropanecarboxaldehyde, followed by cyclization to form the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyridinylmethyl)cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1-(2-Pyridinylmethyl)cyclopropanecarboxylic acid.
Reduction: 1-(2-Pyridinylmethyl)cyclopropane.
Substitution: 3-Nitro-1-(2-pyridinylmethyl)cyclopropanemethanol.
Scientific Research Applications
1-(2-Pyridinylmethyl)cyclopropanemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Pyridinylmethyl)cyclopropanemethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and hydroxymethyl group. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanemethanol: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and biological activity.
2-Pyridinemethanol:
Uniqueness
1-(2-Pyridinylmethyl)cyclopropanemethanol is unique due to the presence of both a cyclopropane ring and a pyridine ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
[1-(pyridin-2-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13NO/c12-8-10(4-5-10)7-9-3-1-2-6-11-9/h1-3,6,12H,4-5,7-8H2 |
InChI Key |
ZOBBSBGOTPEAIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CC=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















